molecular formula C13H8N2S B030674 10h-Phenothiazine-2-carbonitrile CAS No. 38642-74-9

10h-Phenothiazine-2-carbonitrile

Cat. No. B030674
CAS RN: 38642-74-9
M. Wt: 224.28 g/mol
InChI Key: XZSIGWOVDPSPMG-UHFFFAOYSA-N
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Description

10h-Phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C13H8N2S . It is also known as 2-Cyanophenothiazine and Phenothiazine-2-carbonitrile . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .


Molecular Structure Analysis

The molecular structure of 10h-Phenothiazine-2-carbonitrile consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight is 224.28 .


Physical And Chemical Properties Analysis

10h-Phenothiazine-2-carbonitrile is a solid substance at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 degrees Celsius .

Scientific Research Applications

Photocatalytic Oxidative Coupling of Amines

Phenothiazine-2-carbonitrile has been used in the photocatalytic oxidative coupling of amines . This process involves the use of visible light to drive the reaction, which results in the formation of imines . The extended phenothiazines synthesized using this compound showed continuous red shifts of light absorption with increasing numbers of fused rings .

Optoelectronics

Phenothiazine and its derivatives, including phenothiazine-2-carbonitrile, have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .

Hole Transport Materials for Perovskite Solar Cells

Due to their low oxidation potentials with a fully reversible one-electron redox process and good hole mobility, phenothiazine derivatives have been widely employed as efficient hole transport materials (HTMs) for perovskite solar cells .

Luminophore

Phenothiazine is a unique luminophore that can display conventional fluorescence and thermally activated delayed fluorescence (TADF) as well as room-temperature phosphorescence (RTP) . This is mainly because of its distinct boat conformation that can induce different charge transfer characteristics and molecular packing motifs .

Photoredox Catalysts

Phenothiazine derivatives have also been proven to be effective photoredox catalysts for various synthetic transformations . These transformations range from metal-free atom transfer radical polymerization (ATRP) for controlled polymer synthesis to small molecule transformations such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings .

Chemical Synthesis

Phenothiazine-2-carbonitrile can be used in the synthesis of a variety of chemical compounds . The functional positions of the phenothiazine core, N-10, S-5, and C-3,7, are typically involved in chemical reactions like N-substitution, oxidation, formylation, and electrophilic substitutions (halogenation) and subsequent coupling reactions .

Safety and Hazards

10h-Phenothiazine-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

10H-phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSIGWOVDPSPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50191957
Record name Phenothiazine-2-carbonitrile
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Molecular Weight

224.28 g/mol
Source PubChem
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Product Name

10h-Phenothiazine-2-carbonitrile

CAS RN

38642-74-9
Record name 10H-Phenothiazine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 2-chlorophenothiazine (70.12 g), copper (I) cyanide (32.24 g) and N-methylpyrrolidinone (150 ml) were heated at reflux for 23 hours. The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g) added. After heating the mixture to 30°-40° C. the black gummy product was extracted with ethyl acetate (3×250 ml). The combined ethyl acetate layers were then washed with water (2×300 ml); some brine being used to break an emulsion which formed durng each wash. Then, after drying the solution and subsequent rotary evaporation, a brown yellow solid product of crude 2-cyanophenothiazine (51 g) was obtained. This material was purified by heating it at reflux as a solution in ethanol with added activated charcoal. After filtering the hot solution thrugh Hyflo it was rotary evaporated to near dryness which resulted in a slurry of purified yellow product which was filtered off and dried (33.3 g).
Quantity
70.12 g
Type
reactant
Reaction Step One
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate (10 g) and pyrrolidine (11.6 cc) in toluene (50 cc) is brought to 90° C. with stirring for 24 hours. After cooling, the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and the residue is taken up with ethyl ether (200 cc) and 4N aqueous sodium hydroxide solution (15 cc). After stirring for 10 minutes, settling is allowed to take place and the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc). This solution is washed with ethyl ether (100 cc), then alkalinized with an excess of N aqueous sodium hydroxide solution and extracted with ethyl ether (100 cc). The organic phase is washed with saturated aqueous sodium chloride solution (50 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa), eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol and collecting 100-cc fractions. Fractions 3 to 10 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. 10-[2RS]-1-(1-Pyrrolidinyl)-2-propyl]-2-phenothiazinecarbonitrile (5.45 g) is thereby obtained in the form of a yellow oil.
Name
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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